Cas no 2985-39-9 (Propanedioic acid,2-(phenylmethyl)-, 1-ethyl ester)

Propanedioic acid,2-(phenylmethyl)-, 1-ethyl ester 化学的及び物理的性質
名前と識別子
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- Propanedioic acid,2-(phenylmethyl)-, 1-ethyl ester
- 2-Benzyl-3-ethoxy-3-oxopropanoic acid
- (?à)-Benzylmalonate monoethyl ester
- 2-Benzylmalonic acid monoethyl ester
- 2-Ethoxycarbonyl-3-phenylpropionic acid
- Benzylmalonic acid monoethyl ester
- Ethyl 2-phenylmethylpropanedioate
- Ethyl hydrogen benzylmalonate
- Malonicacid, benzyl-, monoethyl ester (6CI,7CI,8CI)
- Monoethylbenzylmalonate
- Propanedioic acid,(phenylmethyl)-, monoethyl ester (9CI)
- 2-benzyl-malonic acid monoethyl ester
- 2-BENZYL-MALONICACIDMONOETHYLESTER
- ChemDiv2_000510
- Oprea1_084437
- benzylmalonic acid mono ethyl ester
- HMS1370H04
- DTXSID90387256
- BS-51900
- CS-0151881
- SCHEMBL467987
- 2-benzyl-3-ethoxy-3-oxopropanoicacid
- 2985-39-9
- KDDBSOXJYRJAGU-UHFFFAOYSA-N
- 2-(Ethoxycarbonyl)-3-phenylpropanoic acid
- J-506413
- AKOS001631817
- Ethyl 2-carboxy-3-phenylpropionate
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- インチ: InChI=1S/C12H14O4/c1-2-16-12(15)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)
- InChIKey: KDDBSOXJYRJAGU-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C(CC1=CC=CC=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 222.08920892g/mol
- どういたいしつりょう: 222.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 63.6Ų
Propanedioic acid,2-(phenylmethyl)-, 1-ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX874-200mg |
Propanedioic acid,2-(phenylmethyl)-, 1-ethyl ester |
2985-39-9 | 97% | 200mg |
733.0CNY | 2021-07-15 | |
Ambeed | A588001-100mg |
2-Benzyl-3-ethoxy-3-oxopropanoic acid |
2985-39-9 | 97% | 100mg |
$39.0 | 2025-02-21 | |
Aaron | AR00BGZZ-1g |
2-BENZYL-MALONIC ACID MONOETHYL ESTER |
2985-39-9 | 97% | 1g |
$171.00 | 2025-02-12 | |
A2B Chem LLC | AF34147-1g |
2-Benzyl-3-ethoxy-3-oxopropanoic acid |
2985-39-9 | 97% | 1g |
$157.00 | 2024-04-20 | |
Crysdot LLC | CD12087283-5g |
2-Benzyl-3-ethoxy-3-oxopropanoic acid |
2985-39-9 | 97% | 5g |
$880 | 2024-07-24 | |
eNovation Chemicals LLC | Y1222189-1g |
2-benzyl-3-ethoxy-3-oxopropanoic acid |
2985-39-9 | 95% | 1g |
$240 | 2025-02-27 | |
Ambeed | A588001-1g |
2-Benzyl-3-ethoxy-3-oxopropanoic acid |
2985-39-9 | 97% | 1g |
$215.0 | 2025-02-21 | |
Alichem | A019131340-1g |
2-(Ethoxycarbonyl)-3-phenylpropanoic acid |
2985-39-9 | 95% | 1g |
$400.00 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX874-50mg |
Propanedioic acid,2-(phenylmethyl)-, 1-ethyl ester |
2985-39-9 | 97% | 50mg |
293.0CNY | 2021-07-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48345-250mg |
2-Benzyl-3-ethoxy-3-oxopropanoic acid |
2985-39-9 | 97% | 250mg |
¥782.0 | 2022-04-28 |
Propanedioic acid,2-(phenylmethyl)-, 1-ethyl ester 関連文献
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Hui Fu,Peihe Li,Zheng Wang,Xiaoying Li,Qipu Dai,Changwen Hu Org. Biomol. Chem. 2020 18 4439
Propanedioic acid,2-(phenylmethyl)-, 1-ethyl esterに関する追加情報
Recent Advances in the Study of Propanedioic acid,2-(phenylmethyl)-, 1-ethyl ester (CAS: 2985-39-9)
Propanedioic acid,2-(phenylmethyl)-, 1-ethyl ester (CAS: 2985-39-9) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This ester derivative, characterized by its unique structural properties, has been the subject of numerous studies aimed at exploring its potential applications in drug development and therapeutic interventions. Recent research has focused on its synthesis, biological activity, and mechanistic pathways, providing valuable insights into its role in modern medicine.
One of the key areas of investigation has been the compound's potential as a precursor or intermediate in the synthesis of more complex pharmaceutical agents. Studies have demonstrated that Propanedioic acid,2-(phenylmethyl)-, 1-ethyl ester can be efficiently synthesized through optimized catalytic processes, which have been detailed in recent publications. These advancements in synthetic methodologies not only enhance the compound's accessibility but also pave the way for its broader application in medicinal chemistry.
In addition to its synthetic utility, the biological activity of Propanedioic acid,2-(phenylmethyl)-, 1-ethyl ester has been a focal point of recent research. Preliminary in vitro studies suggest that the compound exhibits moderate inhibitory effects on certain enzymatic targets, which are implicated in inflammatory and metabolic disorders. These findings have spurred further investigations into its mechanism of action, with particular emphasis on its interaction with key biomolecules at the molecular level.
Moreover, the pharmacokinetic properties of Propanedioic acid,2-(phenylmethyl)-, 1-ethyl ester have been evaluated in recent preclinical studies. Results indicate that the compound possesses favorable absorption and distribution profiles, although its metabolic stability and clearance rates warrant further optimization. These studies are critical for assessing the compound's potential as a viable drug candidate and for guiding future formulation strategies.
Looking ahead, researchers are exploring the potential of Propanedioic acid,2-(phenylmethyl)-, 1-ethyl ester in combination therapies and as a scaffold for the development of novel analogs with enhanced bioactivity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The ongoing research underscores the compound's versatility and its promise as a valuable tool in the quest for innovative therapeutic solutions.
In conclusion, the latest studies on Propanedioic acid,2-(phenylmethyl)-, 1-ethyl ester (CAS: 2985-39-9) highlight its multifaceted role in chemical biology and drug discovery. From synthetic advancements to biological evaluations, the compound continues to offer exciting opportunities for scientific exploration and therapeutic development. As research progresses, it is anticipated that further discoveries will solidify its position as a key player in the pharmaceutical landscape.
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